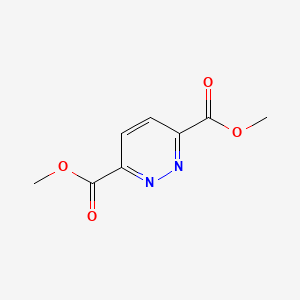

Dimethyl Pyridazine-3,6-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyridazine-3,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-4-6(10-9-5)8(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISONENHUFVHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl Pyridazine 3,6 Dicarboxylate

Direct Esterification Approaches

Direct esterification methods begin with a pyridazine (B1198779) core that already contains carboxylic acid groups. These approaches are straightforward but depend on the availability of the dicarboxylic acid precursor.

One of the traditional routes to obtain Dimethyl Pyridazine-3,6-dicarboxylate is through the direct esterification of Pyridazine-3,6-dicarboxylic acid. This acid is typically synthesized by hydrolyzing a diester, such as Diethyl Pyridazine-3,6-dicarboxylate, under basic conditions (e.g., with potassium hydroxide (B78521) in ethanol), followed by acidification to precipitate the dicarboxylic acid. google.com While effective, methods starting from the dicarboxylic acid are sometimes considered less economical for large-scale production compared to ring construction strategies. google.com

A more advanced and industrially scalable method involves the formation of the ester groups concurrently with the synthesis of the pyridazine ring or from a halogenated precursor. A notable example is the reaction of 3,6-dichloropyridazine (B152260) with carbon monoxide and an alcohol, such as methanol, in the presence of palladium-phosphine complexes and a base. google.com This process, which can be conducted under elevated pressure and temperature (e.g., 50-150 °C), facilitates the direct synthesis of this compound and other esters, providing a robust route for industrial-scale preparation. google.com

Pyridazine Ring Construction Strategies

Building the pyridazine ring from acyclic or other heterocyclic precursors is a powerful and versatile strategy. The most prominent of these methods is the inverse electron-demand Diels-Alder reaction, which allows for the creation of highly substituted pyridazines.

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cornerstone in the synthesis of electron-deficient heterocyclic systems like pyridazines. nih.govpsu.edu In this type of [4+2] cycloaddition, an electron-deficient diene reacts with an electron-rich dienophile. nih.govquora.com This reactivity is the reverse of the traditional Diels-Alder reaction. The reaction generally proceeds through a three-step sequence: an initial [4+2] cycloaddition, a subsequent retro-[4+2] cycloaddition involving the extrusion of a small molecule (typically nitrogen gas), and a final aromatization step. nih.gov

Among the most effective electron-deficient dienes for this purpose are 1,2,4,5-tetrazines. nih.gov Specifically, Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly reactive and widely used precursor for synthesizing this compound and its derivatives. nih.govresearchgate.netorgsyn.orgacs.org This tetrazine's reactivity is enhanced by the two electron-withdrawing carbomethoxy groups, making it an ideal component for IEDDA reactions with a broad spectrum of dienophiles. orgsyn.org The reaction sequence involves the tetrazine reacting with a dienophile to form a bicyclic intermediate, which then readily loses a molecule of dinitrogen (N₂) to yield a dihydropyridazine (B8628806) that subsequently aromatizes to the stable pyridazine product. nih.govresearchgate.net This strategy has been successfully employed in the total synthesis of various natural products. researchgate.net

The versatility of the IEDDA approach using Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate stems from its compatibility with a wide array of dienophiles. nih.govresearchgate.net This includes electron-rich alkenes (olefins), alkynes, enamines, and even heterodienophiles. nih.govresearchgate.netacs.org The reaction with alkynes directly yields the aromatic pyridazine, while reactions with alkenes that possess a leaving group proceed through an elimination step to achieve aromatization. researchgate.net This methodology provides a reliable pathway to highly functionalized pyridazines and has been instrumental in the synthesis of complex molecules and C-nucleosides. researchgate.net The reaction conditions are often mild, with many cycloadditions proceeding effectively at room temperature or with gentle heating. nih.govorgsyn.org

The following table summarizes representative IEDDA reactions between Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and various dienophiles to form substituted pyridazines.

| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(1-Cyclopenten-1-yl)pyrrolidine | Dioxane, 25 °C, 2 h | Dimethyl 5,6,7,8-tetrahydro-1,4-phthalazinedicarboxylate | 85 | orgsyn.org |

| Styrene | Dioxane, 100 °C, 24 h | Dimethyl 4-phenylpyridazine-3,6-dicarboxylate | 70 | orgsyn.org |

| Phenylacetylene | Dioxane, 100 °C, 24 h | Dimethyl 4-phenylpyridazine-3,6-dicarboxylate | 65 | orgsyn.org |

| 1-Morpholinocyclohexene | Dioxane, 25 °C, 2 h | Dimethyl 5,6,7,8-tetrahydro-1,4-phthalazinedicarboxylate | 85 | orgsyn.org |

| Indole | Dioxane, 100 °C | 5H-Pyridazino[4,5-b]indole-1,4-dicarboxylate | 80 | acs.org |

Palladium-Catalyzed Carbonylation Reactions of Dichloropyridazines

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carboxylic acid derivatives from aryl halides. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of pyridazine-dicarboxylates. The carbonylation of dichloropyridazines, in the presence of a palladium catalyst, carbon monoxide, and an alcohol, provides a direct route to the corresponding diester.

For instance, the palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine (B154836) with various amines has been shown to produce 3,6-diamides in moderate to high yields. researchgate.net While this specific example yields amides, the underlying principle of palladium-catalyzed carbonylation is directly applicable to the synthesis of esters by substituting the amine nucleophile with an alcohol, such as methanol, to yield this compound. The reaction typically proceeds under a carbon monoxide atmosphere and requires a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. semanticscholar.org

A key advantage of this method is the ability to introduce the carboxylate groups in a single, efficient step. The reaction conditions can often be tuned to control the degree of carbonylation, allowing for the selective synthesis of mono- or di-carboxylated products. semanticscholar.org

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 3,6-Dichloropyridazine | CO, Methanol, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf) | This compound | Direct conversion of C-Cl bonds to ester groups. |

| 3,6-Diiodopyridazine | CO, Amines, Pd Catalyst | Pyridazine-3,6-dicarboxamides | Demonstrates the versatility of the carbonylation approach for different carboxylic acid derivatives. researchgate.net |

Cyclization Reactions Involving 1,4-Dicarbonyl Compounds and Hydrazine (B178648) Derivatives

A fundamental and widely utilized method for the synthesis of the pyridazine ring system involves the condensation reaction between a 1,4-dicarbonyl compound and a hydrazine derivative. wikipedia.orgthieme-connect.de This approach is highly effective for constructing the core heterocyclic structure. For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor bearing ester functionalities is required.

The reaction proceeds through the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com The choice of oxidizing agent can influence the reaction efficiency and yield. Common oxidizing agents include bromine in acetic acid. youtube.com This synthetic strategy is advantageous due to the ready availability of various 1,4-dicarbonyl compounds and hydrazines, allowing for the preparation of a wide range of substituted pyridazines. liberty.edu

| 1,4-Dicarbonyl Precursor | Hydrazine Derivative | Key Reaction Steps | Significance |

|---|---|---|---|

| Dimethyl 2,3-diaroyl-2-butenedioate | Hydrazine hydrate | 1. Condensation to form dihydropyridazine. 2. Oxidation to form the aromatic pyridazine. | A classical and versatile method for pyridazine ring formation. wikipedia.orgthieme-connect.de |

| Unsaturated 1,4-diketones | Hydrazine | Cyclization, often requiring heat for E-isomers. thieme-connect.de | Applicable to a broad range of substituted pyridazines. |

Other Novel Synthetic Routes to Pyridazines

Beyond the classical methods, several novel synthetic routes to pyridazines have been developed. These often provide access to unique substitution patterns or proceed under milder reaction conditions. One such approach involves the inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides, which leads to the regioselective synthesis of trisubstituted pyridazines. researchgate.netrsc.orgelsevierpure.com While not a direct route to the title compound, the functional groups introduced via this method can potentially be converted to the desired dicarboxylate.

Another innovative approach describes the synthesis of pyrido[4,3-c]pyridazin-5(6H)-one from a 3,4-disubstituted pyridazine, showcasing the construction of fused pyridazine systems. combichemistry.com Research into new synthetic pathways continues to expand the toolkit available for accessing diverse pyridazine derivatives. liberty.edudntb.gov.uaresearchgate.net

Post-Synthetic Derivatization and Functionalization of the Pyridazine Core

Once the this compound core is synthesized, further modifications can be made to introduce additional functional groups and modulate the molecule's properties.

Nucleophilic Aromatic Substitution on Halogenated Pyridazine Intermediates

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridazine chemistry, owing to the electron-deficient nature of the pyridazine ring. dur.ac.ukyoutube.commasterorganicchemistry.com The presence of two adjacent nitrogen atoms withdraws electron density from the carbon atoms of the ring, making them susceptible to attack by nucleophiles. youtube.com This reactivity is particularly pronounced when the ring is substituted with good leaving groups, such as halogens.

Starting from a halogenated pyridazine intermediate, such as 3,6-dichloropyridazine, one or both of the halogen atoms can be displaced by a variety of nucleophiles. uminho.pt This allows for the sequential and controlled introduction of different functional groups. The reactivity of halogens in SNAr reactions on pyridines and related heterocycles often follows the order F > Cl > Br > I, which is opposite to what is typically observed in SN2 reactions. dur.ac.uk This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. dur.ac.uk

| Halogenated Pyridazine | Nucleophile | Product Type | Key Principle |

|---|---|---|---|

| 3,6-Dichloropyridazine | Alkoxides, Amines, Thiolates | 3,6-Disubstituted Pyridazines | The electron-deficient pyridazine ring facilitates nucleophilic attack. dur.ac.ukyoutube.commasterorganicchemistry.com |

| Halopyridines | Sodium methoxide | Methoxypyridines | The ortho and para positions to the ring nitrogen are typically the most reactive. youtube.com |

Regioselective Modification of Peripheral Positions

Achieving regioselective functionalization of the pyridazine core is crucial for the synthesis of complex molecules with well-defined structures. The inherent electronic properties of the pyridazine ring direct the regioselectivity of many reactions. For instance, in nucleophilic aromatic substitution reactions on substituted pyridazines, the position of the incoming nucleophile can often be predicted based on the electronic effects of the existing substituents.

Furthermore, advanced strategies, such as directed ortho-metalation, can be employed to selectively introduce functional groups at specific positions on the pyridazine ring. While not extensively detailed in the provided context for this compound itself, the principles of regioselective functionalization are broadly applicable to pyridazine chemistry. Recent research has also explored transannular acyl group migration as a strategy for the remote functionalization of seven-membered rings, highlighting the ongoing development of methods for site-selective C-H functionalization. acs.org

Chemical Reactivity and Transformation Pathways of Dimethyl Pyridazine 3,6 Dicarboxylate

Reactions at the Ester Functionalities

The ester groups at the 3- and 6-positions of the pyridazine (B1198779) ring are susceptible to a variety of nucleophilic acyl substitution reactions, providing pathways to other important functional groups.

The hydrolysis of the methyl ester groups in dimethyl pyridazine-3,6-dicarboxylate to the corresponding dicarboxylic acid is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, using an alkali hydroxide (B78521) such as sodium hydroxide in an aqueous or mixed aqueous-organic solvent system, is commonly employed. The reaction proceeds via saponification to yield the disodium (B8443419) salt of pyridazine-3,6-dicarboxylic acid, which is then neutralized with acid to precipitate the final diacid product. This diacid is a key building block for the synthesis of more complex molecules, including metal-organic frameworks and supramolecular structures. acs.org

Table 1: Conditions for Hydrolysis of Pyridine (B92270) Diester Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Dimethyl 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 1. NaOH, water, methanol, reflux. 2. Acidification. | 3-Methoxycarbonyl-2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid | google.com |

| 9H-Carbazole-3,6-dicarbonitrile | aq. NaOH, CuI, 100 °C | 9H-Carbazole-3,6-dicarboxylic acid | researchgate.net |

Transesterification allows for the conversion of the methyl esters of this compound into other alkyl or aryl esters. This process is typically catalyzed by an acid or a base. For instance, reaction with a different alcohol in the presence of a catalyst like aluminum triethoxide can yield a new dialkyl ester. researchgate.net This method is particularly useful for modifying the physical properties of the molecule, such as solubility, or for introducing specific functional groups via the new ester moiety. The synthesis of various dialkyl esters of 1,2,4,5-tetrazine-3,6-dicarboxylic acid, a precursor to pyridazines, has been reported via a re-esterification process, highlighting the applicability of this transformation within this class of compounds. researchgate.net

The ester groups can be converted into amides through reaction with primary or secondary amines, a process known as aminolysis. This reaction typically requires heating and may be catalyzed. The resulting pyridazine-3,6-dicarboxamides are valuable intermediates in medicinal chemistry and materials science. While direct amidation of this compound is a standard synthetic transformation, related methodologies often involve activating the corresponding dicarboxylic acid. For example, pyridazine-based coupling agents have been developed to facilitate the amidation of various carboxylic acids, demonstrating the relevance of the pyridazine scaffold in these transformations. researchgate.net Similarly, amides have been successfully synthesized from pyridine-2,6-dicarboxylic acid by coupling it with N-alkylanilines, a reaction that can sometimes be accompanied by chlorination of the pyridine ring depending on the conditions used to form the intermediate acid chloride. nih.gov

Table 2: Examples of Amide Synthesis from Heterocyclic Carboxylic Acids/Esters

| Heterocyclic Precursor | Amine Reactant | Coupling Method/Conditions | Product Class | Reference |

| Various Carboxylic Acids | Various Amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, K₂CO₃, THF, room temp. | Carboxamides | researchgate.net |

| Pyridine-2,6-dicarboxylic acid | N-alkylanilines | In situ acid chloride formation with thionyl chloride, followed by reaction with amine. | N-alkyl-N-phenylpicolinamides | nih.gov |

Reactions Involving the Pyridazine Ring System

The pyridazine ring is an electron-deficient aromatic system, which dictates its reactivity, particularly in cycloaddition and substitution reactions.

The electron-deficient nature of the pyridazine nucleus makes it an excellent diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.net In these reactions, the pyridazine reacts with electron-rich dienophiles, such as enamines or enol ethers, to form a bicyclic adduct. This adduct often undergoes a subsequent retro-Diels-Alder reaction, typically involving the extrusion of a stable molecule like dinitrogen (N₂), leading to the formation of a new aromatic or non-aromatic ring system. This [4+2] cycloaddition followed by N₂ extrusion is a powerful synthetic strategy for converting pyridazines into substituted benzenes or other heterocyclic systems. researchgate.net

For example, pyridazines formed from the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with alkynes can subsequently be converted into pyrrole (B145914) derivatives through a reductive ring contraction. researchgate.net Intramolecular Diels-Alder reactions, where the dienophile is tethered to the pyridazine ring via a side chain, have also been employed to construct fused ring systems. mdpi.com

Table 3: Cycloaddition Reactions Involving Pyridazine and Precursor Systems

| Diene/Heterocycle | Dienophile/Reactant | Reaction Type | Product Type | Reference |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Indoles | [4+2] Cycloaddition | 5H-Pyridazino[4,5-b]indoles | researchgate.net |

| 3-(Alkynyl-X)-substituted 4-pyridazinecarbonitriles | Intramolecular alkyne side chain | Intramolecular inverse-electron-demand Diels-Alder | Fused benzonitriles | mdpi.com |

| N-methylindole | 1,2,4,5-Tetrazine-3,6-dicarboxylate | Inverse Diels-Alder reaction | Pyridazoquinolinones | mdpi.com |

The reactivity of the pyridazine ring towards aromatic substitution is heavily influenced by the two nitrogen atoms, which are electron-withdrawing and significantly deactivate the ring towards electrophilic attack. The presence of two additional electron-withdrawing methoxycarbonyl groups in this compound further exacerbates this deactivation. Consequently, electrophilic aromatic substitution (EAS) on the C4 and C5 positions is extremely difficult and requires harsh reaction conditions, if it proceeds at all. researchgate.netutexas.edu Such reactions are generally not synthetically useful for this compound.

Conversely, the π-deficient character of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). nih.gov The electron-withdrawing ester groups further activate the ring for nucleophilic attack. In principle, a leaving group at the C4 or C5 position could be readily displaced by a nucleophile. The mechanism involves the formation of a stabilized anionic intermediate, known as a Meisenheimer complex. nih.gov While direct substitution on the C-H bonds of this compound is not typical without a leaving group, the high electron deficiency of the core makes related pyridazine systems excellent substrates for NAS reactions. For instance, 3,6-dichloropyridazine (B152260) readily undergoes substitution with various nucleophiles. google.com Nucleophilic substitution on related nitrogen heterocycles like pyridine occurs preferentially at the positions ortho and para to the nitrogen atom (the 2- and 4-positions), where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen. stackexchange.comyoutube.com In pyridazine, all ring carbons are ortho to a nitrogen atom, making the entire ring susceptible to nucleophilic attack, provided a suitable leaving group is present.

Reduction and Oxidation Chemistry of the Heterocyclic Ring

The pyridazine ring in this compound is susceptible to reduction, leading to various hydrogenated derivatives or ring-contracted products. The presence of electron-withdrawing ester groups facilitates these reductive transformations.

Electrochemical reduction of pyridazines substituted with electron-withdrawing groups, such as this compound, typically yields the corresponding 1,2-dihydro derivatives. researchgate.net These intermediates can be unstable and may undergo further reactions. Depending on the specific substitution pattern and reaction conditions, these dihydro intermediates can either rearrange to form more stable 1,4-dihydropyridazine isomers or undergo a more profound transformation. researchgate.net

A significant reductive pathway involves the extrusion of a nitrogen atom from the ring, leading to the formation of pyrrole derivatives. This reductive ring contraction is a powerful synthetic tool. For instance, pyridazines can be converted into the corresponding pyrrole derivatives through chemical reduction using reagents like Zinc in acetic acid (Zn/AcOH). researchgate.net This methodology has been successfully employed in the synthesis of various natural products. researchgate.net

| Reaction Type | Reagents/Conditions | Primary Product | Potential Subsequent Product |

| Electrochemical Reduction | Bielectronic electrochemical reduction | 1,2-Dihydropyridazine derivative | 1,4-Dihydropyridazine or Pyrrole derivative |

| Chemical Reduction | Zn/AcOH | Pyrrole derivative | N/A |

This table summarizes the primary outcomes of reduction reactions on the pyridazine ring system.

Formation of Condensed and Fused Heterocyclic Systems

The functional groups on this compound serve as handles for the construction of more elaborate polycyclic systems. The ester moieties can be hydrolyzed, reduced, or converted to other functional groups that can then participate in ring-forming reactions. Furthermore, the pyridazine nitrogen atoms can influence the reactivity of adjacent carbon atoms, facilitating condensation and cyclization reactions.

The reaction of pyridazine derivatives with bifunctional nucleophiles is a common strategy for synthesizing fused heterocyclic systems. For example, derivatives of pyridazine can react with compounds like o-phenylenediamine (B120857), which contains two nucleophilic amine groups. These reactions typically proceed via a step-wise condensation mechanism, where one amine group initially reacts, followed by an intramolecular cyclization involving the second amine group to form a new heterocyclic ring fused to the pyridazine core. This approach is widely used to build systems like pyridazino[4,5-b]indoles and other related polyheterocycles. researchgate.net While direct examples with this compound and o-phenylenediamine are specific, the general reactivity pattern is well-established for pyridazine systems bearing electrophilic centers, making the ester groups or their derivatives potential reaction sites for such condensations.

Intramolecular cyclization reactions represent a key strategy for assembling complex polycyclic architectures from suitably substituted pyridazine precursors. These reactions can be triggered by various means, including thermal or photochemical methods, or by the action of chemical reagents that promote ring closure.

Coordination Chemistry and Supramolecular Assembly Involving Pyridazine 3,6 Dicarboxylate Ligands

Ligand Design Principles and Coordination Modes of Pyridazine-3,6-dicarboxylate

The pyridazine-3,6-dicarboxylate ligand is a multifunctional linker whose coordination behavior is dictated by the presence of both nitrogen and oxygen donor atoms. This duality allows for a variety of binding modes, making it a powerful tool in the design of polynuclear complexes and coordination polymers.

N-Donor and O-Donor Coordination Capabilities

The pyridazine-3,6-dicarboxylate anion possesses two key coordination sites: the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the two carboxylate groups. The nitrogen atoms act as N-donors, while the carboxylate groups provide O-donor sites. This N,O-donor capability allows the ligand to chelate to a single metal center or, more commonly, to bridge multiple metal centers. nih.gov The specific coordination is often bidentate, involving one nitrogen atom from the pyridazine ring and an oxygen atom from the adjacent carboxylate group. This dual-donor nature is fundamental to the formation of stable, extended structures.

Bridging Ligand Characteristics in Multi-Metallic Systems

A defining feature of the pyridazine-3,6-dicarboxylate ligand is its exceptional ability to act as a bridging ligand, connecting two or more metal ions to form multi-metallic systems. The pyridazine ring itself can bridge two metal centers, as seen in dinuclear iron(II) complexes where the two metal centers are linked by the N-N bridge of the pyridazine moiety. researchgate.net

Furthermore, the dicarboxylate functionality allows the ligand to span greater distances and connect metal centers into larger assemblies. In many documented structures, three pyridazine-3,6-dicarboxylate (pzdc) ligands bridge two metal centers, creating stable anionic binuclear motifs such as [M₂(pzdc)₃]²⁻ (where M = Mn, Zn). rsc.org These binuclear units then serve as secondary building blocks that can be further connected into two-dimensional or three-dimensional networks. rsc.orgresearchgate.net The combination of the pyridazine bridge and the carboxylate bridges results in robust, triply-bridged dinuclear complexes. rsc.org

Synthesis and Characterization of Metal-Organic Complexes

The synthesis of coordination compounds using the pyridazine-3,6-dicarboxylate ligand often employs specific techniques to promote the formation of crystalline, extended structures. The resulting complexes are then characterized to elucidate their intricate molecular and supramolecular arrangements.

Solvothermal Synthesis Methods for Coordination Compounds

Solvothermal synthesis is a widely used and effective method for preparing crystalline coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.comresearchgate.net This technique involves heating a mixture of the metal salt and the ligand in a sealed vessel at temperatures above the boiling point of the solvent. The autogenous pressure generated under these conditions facilitates the dissolution of reactants and the crystallization of the product. For the pyridazine-3,6-dicarboxylate system, solvothermal reactions have proven successful in yielding a variety of coordination compounds. rsc.org The choice of solvent, temperature, and the presence of other ions can influence the final structure of the assembled complex. rsc.orgrsc.org

Complexation with Transition Metal Ions (e.g., Mn(II), Co(II), Ni(II), Zn(II))

The pyridazine-3,6-dicarboxylate ligand has been successfully used to form complexes with a range of first-row transition metals. Research has demonstrated the formation of distinct architectures depending on the metal ion used. For instance, under similar solvothermal conditions:

Manganese (Mn(II)) consistently forms an anionic binuclear complex, [Mn₂(pzdc)₃]²⁻, which assembles with various cations to create 3D architectures. rsc.org

Cobalt (Co(II)) and Nickel (Ni(II)) typically yield neutral binuclear molecules with the formula [M₂(pzdc)₂(H₂O)₄]. These molecules then self-assemble through hydrogen bonding to form 3D networks. rsc.org

Zinc (Zn(II)) exhibits versatile behavior. It can form the anionic [Zn₂(pzdc)₃]²⁻ species, isostructural with the manganese analogue, or the neutral [Zn₂(pzdc)₂(H₂O)₄] molecule, similar to the cobalt and nickel compounds, depending on the presence of other cations in the reaction mixture. rsc.org

This metal-dependent structural diversity highlights the interplay between the ligand's coordination preferences and the intrinsic properties of the metal ion, such as its ionic radius and ligand-field stabilization energy. rsc.org

| Metal Ion | Typical Complex Formula | Structural Motif | Reference |

|---|---|---|---|

| Mn(II) | [Mn₂(pzdc)₃]²⁻ | Anionic binuclear prism | rsc.org |

| Co(II) | [Co₂(pzdc)₂(H₂O)₄] | Neutral binuclear molecule | rsc.org |

| Ni(II) | [Ni₂(pzdc)₂(H₂O)₄] | Neutral binuclear molecule | rsc.org |

| Zn(II) | [Zn₂(pzdc)₃]²⁻ or [Zn₂(pzdc)₂(H₂O)₄] | Anionic or Neutral binuclear species | rsc.org |

Metal-Ion-Promoted Ester Hydrolysis in Complex Formation

A critical aspect of the synthesis of these coordination compounds is the starting material for the ligand. The syntheses often begin not with pyridazine-3,6-dicarboxylic acid, but with its ester precursor, Dimethyl Pyridazine-3,6-dicarboxylate . rsc.org The formation of the final pyridazine-3,6-dicarboxylate complexes from the dimethyl ester implies that the ester groups undergo hydrolysis (saponification) in situ during the solvothermal reaction.

Supramolecular Architectures and Networks

The self-assembly of metal complexes containing the pyridazine-3,6-dicarboxylate ligand is a multifaceted process governed by a combination of strong coordination bonds and weaker, non-covalent interactions. These interactions work in concert to direct the formation of intricate and highly ordered supramolecular structures. The final architecture is a result of a delicate balance between factors such as the coordination preferences of the metal ion, the structural constraints of the ligand, and the influence of intermolecular forces.

Hydrogen bonding plays a pivotal role in the stabilization and extension of supramolecular networks involving pyridazine-3,6-dicarboxylate. These directional interactions are crucial in assembling primary coordination units into higher-dimensional structures.

N–H⋯O Interactions : In coordination compounds where aqua ligands or ammonium (B1175870) cations are present, charge-assisted N–H⋯O hydrogen bonds are frequently observed. For instance, in three-dimensional architectures co-assembled from anionic binuclear motifs like [Mn₂(pzdc)₃]²⁻ and cations such as NH₄⁺, these hydrogen bonds are instrumental in linking the components together. acs.org Similarly, in the crystal structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate, N-H···O hydrogen bonds, along with O-H···O bonds, link molecules into one-dimensional chains. figshare.com

Electrostatic forces are fundamental to the crystal engineering of ionic coordination polymers based on pyridazine-3,6-dicarboxylate. The assembly of charged building blocks is a powerful strategy for constructing robust and predictable supramolecular architectures.

The choice of cation can significantly influence the resulting structure, a phenomenon that underscores the importance of anionic–cationic interactions in the rational design of coordination polymers. The size, charge, and coordination preferences of the cation, in conjunction with the anionic metal-ligand framework, determine the final packing arrangement and dimensionality of the network. These interactions are a key tool for crystal engineers to control and modify the solid-state structures of these materials. acs.org

The versatility of the pyridazine-3,6-dicarboxylate ligand enables the formation of coordination networks with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

One-Dimensional Networks : 1D chains or ribbons are the simplest form of coordination polymers. In the case of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate, hydrogen bonds link the molecules into a 1D chain. figshare.com Similarly, lanthanide complexes with related pyridine-dicarboxylic acids have been shown to form 1D zigzag chains that can further assemble into 3D supramolecular structures through π-π stacking interactions. mdpi.com

Two-Dimensional Networks : 2D layered structures can be formed when the coordination interactions extend in two directions. Lanthanide-organic complexes constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione form 2D layers which then construct a 3D supramolecular network. nih.gov Metal-organic frameworks based on pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand have also been shown to form 2D layers with a (4, 4) topology that interlock to create a 3D motif. mdpi.com

Three-Dimensional Networks : The formation of 3D frameworks represents the highest level of structural complexity. Solvothermal reactions involving pyridazine-3,6-dicarboxylate and various metal ions like Mn(II), Co(II), Ni(II), and Zn(II) have yielded 3D architectures. acs.org For instance, neutral binuclear molecules of [M₂(pzdc)₂(H₂O)₄] (where M = Co(II), Ni(II)) self-assemble into 3D hydrogen-bonded networks. acs.org Furthermore, the anionic binuclear motif [Mn₂(pzdc)₃]²⁻ assembles with various cations to generate robust 3D frameworks. acs.org

The dimensionality of the final structure is influenced by factors such as the metal-to-ligand ratio, reaction conditions (e.g., temperature, solvent), and the presence of ancillary ligands or counter-ions.

The pyridazine-3,6-dicarboxylate ligand is particularly adept at forming multinuclear complexes, especially binuclear motifs, due to the close proximity of its N,N-chelating site.

In numerous reported structures, two metal centers are bridged by the pyridazine ring of the pzdc ligand. A common example is the formation of anionic binuclear motifs such as [M₂(pzdc)₃]²⁻ (where M = Mn, Zn), which possess a trigonal prismatic shape. acs.org These binuclear units can then act as secondary building units (SBUs) that are further linked into larger networks. Neutral binuclear molecules of the type [M₂(pzdc)₂(H₂O)₄] (M = Co, Ni, Zn) have also been synthesized, where two metal ions are bridged by two pzdc ligands. acs.org

While discrete binuclear motifs are prevalent, the ligand can also participate in the formation of larger clusters. For instance, lanthanide-based coordination polymers involving the pyridazine-3,6-dicarboxylate ligand have been shown to form structures built up from dinuclear bricks. acs.org Although extensive cluster formation beyond dinuclear units is less commonly reported specifically for pyridazine-3,6-dicarboxylate, related pyridazine ligands have been used to synthesize tetranuclear copper and cadmium complexes, demonstrating the potential of the pyridazine core to support larger polymetallic assemblies. rsc.org

| Metal Ion | Binuclear Motif | Resulting Architecture | Reference |

| Mn(II) | [Mn₂(pzdc)₃]²⁻ | 3D network with various cations | acs.org |

| Co(II) | [Co₂(pzdc)₂(H₂O)₄] | 3D hydrogen-bonded network | acs.org |

| Ni(II) | [Ni₂(pzdc)₂(H₂O)₄] | 3D hydrogen-bonded network | acs.org |

| Zn(II) | [Zn₂(pzdc)₃]²⁻ or [Zn₂(pzdc)₂(H₂O)₄] | 3D network or 3D H-bonded network | acs.org |

| Pr, Nd, Sm, Eu | Dinuclear bricks [Ln₂O₈N₅(H₂O)₄] | 2D layers | acs.org |

Exploration of Pyridazine-Based Metal Complexes as Catalysts

The application of metal complexes containing pyridazine-based ligands in catalysis is an emerging area of research. The well-defined coordination environment and the potential for electronic communication between metal centers bridged by the pyridazine ligand make these complexes attractive candidates for catalytic applications.

Recently, a terbium-based metal-organic framework (MOF) incorporating pyridazine-3,6-dicarboxylic acid, denoted as Tb-MOF, has been shown to be an effective photocatalyst. acs.orgnih.gov This Tb-MOF demonstrated high efficiency in the visible-light-induced degradation of the organic dye Rhodamine B. nih.gov The study found that the photocatalytic activity was enhanced by the presence of H₂O₂, which facilitates the formation of highly reactive hydroxyl radicals. nih.gov Radical trapping experiments confirmed a multipathway degradation mechanism is at play. nih.gov In this particular study, the Tb-MOF achieved a 96.45% degradation of Rhodamine B within 80 minutes, highlighting its potential for use in environmental remediation. nih.gov

While research into the catalytic applications of metal complexes specifically derived from this compound is still developing, the broader class of pyridazine-containing complexes has shown promise in various catalytic transformations. For example, iridium complexes with dipyridyl-pyridazine ligands have been investigated as catalysts for water oxidation. nih.govnih.gov Additionally, metal-organic frameworks based on pyridine-2,3-dicarboxylate have been used for catalytic C-H bond activation and Knoevenagel condensation reactions. nih.govacs.orgresearchgate.net These examples suggest that the electronic properties and coordination geometry offered by the pyridazine-dicarboxylate scaffold can be harnessed for a range of catalytic processes.

| Catalyst System | Reaction | Substrate | Key Findings | Reference |

| Tb-MOF with pyridazine-3,6-dicarboxylic acid | Photocatalytic Degradation | Rhodamine B | Achieved 96.45% degradation in 80 mins under visible light; activity enhanced by H₂O₂. | nih.gov |

An article on the spectroscopic characterization of this compound cannot be generated. Despite a thorough search for scientific literature and spectral data, no specific experimental or theoretical spectroscopic information (Infrared, ¹H NMR, ¹³C NMR, or UV-Vis) for the compound "this compound" could be located.

The available literature and databases contain information on related but structurally distinct compounds, such as various isomers of dimethyl pyridinedicarboxylate, substituted pyridazine dicarboxylates, or the parent pyridazine-3,6-dicarboxylic acid. However, per the specific instructions to focus solely on this compound, data from these related molecules cannot be used as a substitute.

Therefore, without the necessary spectroscopic data, it is not possible to provide a scientifically accurate and detailed analysis for the requested sections on Vibrational, Nuclear Magnetic Resonance, and Electronic Absorption/Emission Spectroscopy for this specific compound.

Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission Spectroscopy

Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of pyridazine (B1198779) derivatives are a subject of significant research interest due to their potential in optoelectronic applications. While specific fluorescence data for Dimethyl Pyridazine-3,6-dicarboxylate is not extensively detailed in the available literature, studies on related pyridazine-based donor-acceptor (D-A) systems provide valuable insights. These systems are known to exhibit fluorescence, often influenced by the electronic nature of the pyridazine ring and any attached functional groups.

For instance, pyridazine derivatives functionalized with electron-donating moieties like phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) exhibit emission that is characterized as thermally activated delayed fluorescence (TADF). nih.gov The emission for these related compounds occurs in the visible range of 534–609 nm in toluene (B28343) solutions, with fluorescence lifetimes recorded at 93 and 143 nanoseconds, respectively. nih.gov The pyridazine core in these molecules acts as an effective electron acceptor, which is a key factor in their fluorescent properties. nih.gov Furthermore, the emission characteristics, such as the wavelength and intensity, of pyridazine derivatives can be highly sensitive to external stimuli, including solvent polarity and pH. scite.ai This suggests that the photophysical behavior of this compound would similarly be influenced by its molecular environment.

Investigation of Intramolecular Charge Transfer Bands

The concept of intramolecular charge transfer (ICT) is central to understanding the electronic behavior of many pyridazine derivatives. The pyridazine ring, being electron-deficient, facilitates ICT when coupled with electron-donating groups. nih.govnih.gov This phenomenon is characterized by the transfer of electron density from a donor part of the molecule to the acceptor part upon photoexcitation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For esters like this compound, common fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org

While a specific mass spectrum for this compound is not detailed in the search results, data for a related compound, Dimethyl 4-methyl-5-(trimethylsilyl)pyridazine-3,6-dicarboxylate, is available. spectrabase.com General studies on the mass spectra of pyridazines and related phthalazines show that molecular ions are typically a prominent feature. researchgate.net The fragmentation of fused pyridazine ring systems often involves characteristic cross-ring cleavages of the pyridazine ring itself. nih.gov Substituents on the ring system significantly influence the specific fragmentation pathways observed. nih.gov For this compound, with a molecular formula of C₈H₈N₂O₄, the expected molecular weight is approximately 196.16 g/mol . Key fragmentation peaks would likely correspond to the loss of a methoxy (B1213986) group (-OCH₃, 31 mass units) or a methoxycarbonyl radical (•COOCH₃, 59 mass units).

Table 1: Predicted Mass Spectrometry Fragmentation

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Possible Neutral Loss |

|---|---|---|

| [M - •OCH₃]⁺ | ~165 | Loss of a methoxy radical |

| [M - •COOCH₃]⁺ | ~137 | Loss of a methoxycarbonyl radical |

| [M - 2(•OCH₃)]⁺ | ~134 | Loss of two methoxy radicals |

Note: This table is predictive and based on general fragmentation patterns of esters and pyridazine compounds.

X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most precise information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal. Although the specific crystal structure of this compound was not found, data for the parent compound, Pyridazine-3,6-dicarboxylic acid monohydrate, is available. researchgate.net

The parent acid crystallizes in a triclinic system, and its molecule is nearly planar, with the carboxylic acid groups being only slightly twisted out of the plane of the pyridazine ring. researchgate.net The crystal structure is stabilized by extensive hydrogen bonding. researchgate.net

For comparison, the crystal structure of an isomer, Dimethyl pyridine-2,6-dicarboxylate (B1240393), has been determined. It crystallizes in the monoclinic C2/c space group. This molecule possesses a twofold rotation symmetry. chemicalbook.com The crystal packing is stabilized by van der Waals forces and carbonyl dipolar interactions. While this is a pyridine (B92270) and not a pyridazine derivative, the data provides a useful reference for the expected geometry of the dicarboxylate ester groups attached to a six-membered nitrogen-containing aromatic ring.

Table 2: Comparative Crystallographic Data

| Parameter | Pyridazine-3,6-dicarboxylic acid monohydrate researchgate.net | Dimethyl pyridine-2,6-dicarboxylate (Isomer) |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | C2/c |

| a (Å) | Data not specified | 13.345 |

| b (Å) | Data not specified | 6.817 |

| c (Å) | Data not specified | 11.033 |

| β (˚) | Data not specified | 118.49 |

| Volume (ų) | Data not specified | 882.2 |

Powder X-ray Diffraction (PXRD) is a technique used to analyze the bulk crystalline structure of a material, identify its phase, and detect polymorphism. It is particularly useful for materials where growing single crystals is not feasible. PXRD data can confirm if a bulk powder sample corresponds to a known single crystal structure by comparing the experimental powder pattern to one simulated from the single crystal data. While PXRD is a common characterization technique, specific PXRD data for this compound are not available in the surveyed literature. Studies on coordination compounds often use PXRD to confirm phase purity or to observe structural transformations, such as those induced by moisture. rsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful framework for understanding the electronic structure and properties of molecules. Among the most widely used approaches are those based on Density Functional Theory (DFT), which balances computational cost with accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a popular tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process provides crucial data on bond lengths, bond angles, and dihedral angles.

For pyridazine (B1198779) derivatives, DFT calculations are routinely used to obtain optimized geometries. The hybrid B3LYP functional, for example, has been employed for the geometry optimization of related pyridazinone structures. thieme-connect.de Such calculations are foundational, as the optimized geometry is the starting point for further analysis of the molecule's electronic properties, including the distribution of electron density, molecular electrostatic potential, and orbital energies. These insights are critical for predicting how the molecule will interact with other chemical species.

Table 1: Representative Calculated Geometrical Parameters for a Pyridazine Derivative (Pyridazine-3,6-dicarboxylic acid) (Note: Data is illustrative for a related compound, as specific published data for Dimethyl Pyridazine-3,6-dicarboxylate was not available.)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | N1-N2 | 1.34 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.40 | |

| C6-N1 | 1.33 | |

| Parameter | Angle | **Calculated Value (°) ** |

| Bond Angle | C6-N1-N2 | 120.1 |

| N1-N2-C3 | 120.1 | |

| N2-C3-C4 | 121.5 |

This interactive table presents typical bond lengths and angles derived from DFT calculations for a pyridazine core structure.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of molecules under the influence of time-dependent electric or magnetic fields. A primary application of TDDFT is the calculation of electronic excitation energies, which allows for the prediction and interpretation of ultraviolet-visible (UV-Vis) absorption spectra.

This method has been successfully used to explain and assign the UV-Vis absorption bands for metal complexes involving pyridazine-based ligands. tandfonline.com By calculating the energies of electronic transitions between molecular orbitals (e.g., from a π to a π* orbital), TDDFT provides a theoretical spectrum that can be compared with experimental results. This comparison helps to validate the computed electronic structure and provides a deeper understanding of the electronic transitions responsible for the molecule's spectroscopic signatures.

The accuracy of DFT and TDDFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional is an approximation of the exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

There is a wide variety of functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G(d), cc-pVTZ) available. The optimal choice depends on the specific properties being investigated and the molecular system itself. For N-heterocyclic compounds like pyridazines, it is crucial to select a combination that accurately reproduces experimental data, such as geometric parameters or spectroscopic features. Therefore, a critical step in computational studies involves evaluating several functional/basis set combinations to ensure the reliability and accuracy of the theoretical predictions.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing the electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. A small gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. FMO analysis is particularly relevant for understanding pericyclic reactions, such as the Diels-Alder reaction, which can be involved in the synthesis of pyridazine derivatives like this compound. nih.gov Furthermore, DFT-calculated energy levels of the pyridazine-3,6-dicarboxylate ligand have been used to understand the electronic properties and quenching mechanisms in metal-organic frameworks. nih.gov

Table 2: Representative Frontier Orbital Energies for a Pyridazine Derivative (Note: Data is illustrative for a related compound, as specific published data for this compound was not available.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap | 6.10 |

This interactive table shows typical energy values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which are key indicators of chemical reactivity.

The Extended-Hückel Molecular Orbital (MO) method is a semi-empirical quantum chemistry approach used to determine the molecular orbitals of a system. While simpler and less accurate than DFT, it can provide valuable qualitative insights into bonding and electronic structure, particularly for larger systems like metal complexes.

In the context of coordination chemistry, MO theory is essential for understanding the magnetic properties of complexes. The interactions between the orbitals of a metal center and its ligands, such as this compound, dictate the electronic configuration and magnetic behavior of the resulting complex. While the Extended-Hückel method has historically been used for such analyses, modern studies often employ more sophisticated DFT-based calculations to investigate magnetostructural correlations. For example, DFT calculations have been used to substantiate the nature of intramolecular ferromagnetic interactions in nickel(II) complexes containing a substituted pyridazine ligand, correlating the magnetic behavior with the geometric structure of the complex.

Prediction and Interpretation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict and interpret the spectroscopic characteristics of pyridazine derivatives. mdpi.comresearchgate.net These calculations help in assigning vibrational modes observed in experimental FT-IR and FT-Raman spectra and in understanding the electronic transitions seen in UV-Vis spectra.

Vibrational Frequencies: Theoretical calculations of harmonic vibrational frequencies are typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.govderpharmachemica.comresearchgate.net The computed frequencies, while often systematically higher than experimental values, can be corrected using scaling factors to achieve excellent agreement with experimental data. derpharmachemica.commdpi.com These calculations allow for the detailed assignment of specific vibrational modes, including C-H stretching, C=C and C-N ring vibrations, and the characteristic stretches of the ester functional groups. researchgate.net For instance, in related pyridine (B92270) dicarboxylic acid compounds, the root mean square (rms) error between observed and calculated frequencies can be as low as 10.8 cm⁻¹. researchgate.net

Below is a representative table of theoretically calculated vibrational frequencies for a pyridazine derivative, illustrating the types of modes analyzed.

| Calculated Frequency (cm⁻¹) | Assignment |

| 3150 - 3360 | Aromatic C-H stretching |

| 1600 - 1720 | C-N stretching |

| 1505 - 1590 | C=C stretching |

| 1310 - 1425 | C-N stretching |

| 1208 - 1282 | C-H in-plane bending |

This table is illustrative, based on data for related pyridazine and pyridine structures. researchgate.netelixirpublishers.com

Electronic Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. researchgate.net These computations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve promotions of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. researchgate.net For pyridazine systems, these transitions are often π → π* in nature, reflecting the aromaticity of the ring.

Investigation of Electronic Properties and π-Electron Delocalization

The electronic properties of this compound are governed by the π-electron system of the pyridazine ring and the influence of the electron-withdrawing dicarboxylate substituents. Computational analyses, including Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) studies, provide a detailed picture of electron distribution and reactivity. researchgate.netnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com In pyridazine derivatives, the presence of nitrogen atoms and substituents significantly influences the HOMO-LUMO gap. iiste.orgiiste.org The electron-withdrawing nature of the two dimethyl dicarboxylate groups is expected to lower the energy of the LUMO, affecting the molecule's behavior as an electron acceptor.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For a pyridazine derivative, negative potential (typically colored red) is expected around the nitrogen atoms due to their lone pairs of electrons, making them sites for electrophilic attack. mdpi.com Positive potential (blue) would be located around the hydrogen atoms.

π-Electron Delocalization: The pyridazine ring is an aromatic system characterized by delocalized π-electrons. nih.gov The introduction of nitrogen atoms into the aromatic ring alters the electron density distribution. researchgate.net Computational studies on related diazines show that the π-electron density on the aromatic ring is delocalized but influenced by the position of the nitrogen atoms, which can reduce the strength of the C=C bonds compared to benzene. researchgate.netiiste.org Substituents further modify this delocalization, impacting the molecule's aromaticity and reactivity.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability mdpi.com |

| Electronegativity (χ) | Ability to attract electrons mdpi.com | Measures the power of an atom or group to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution | Measures molecular stability |

This table outlines key electronic properties investigated computationally for pyridazine derivatives. iiste.orgiiste.org

Tautomerism and Conformational Analysis

For molecules with functionalities that can exist in different isomeric forms, computational analysis is crucial for determining the most stable structures. While this compound itself does not exhibit significant tautomerism, related pyridazinone structures show important keto-enol tautomeric equilibria. researchgate.netresearchgate.net

Conformational analysis focuses on the rotation around single bonds. For this compound, this involves the orientation of the two methoxycarbonyl groups relative to the pyridazine ring. DFT calculations can be used to find the global minimum energy conformation by optimizing the geometry and calculating the energies of different rotational isomers (rotamers). researchgate.net

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry provides indispensable tools for exploring the mechanisms and energy landscapes of chemical reactions. nih.govresearchgate.net For this compound and related tetrazine dicarboxylates, a key reaction is the inverse-electron-demand Diels-Alder reaction. researchgate.net

Theoretical studies using DFT can model the entire reaction pathway, from reactants to products, through the identification of transition states. acs.org This allows for the calculation of activation energies (reaction barriers), which determine the reaction rate. nih.gov The Activation Strain Model (ASM) is one such fragment-based approach used to decompose the reaction energy profile into the strain energy of the reactants and the interaction energy between them, providing a deeper understanding of the factors controlling the reaction barrier. nih.gov

For example, the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with alkenes to form pyridazines has been studied computationally. researchgate.net These studies help to rationalize product specificity and reactivity by comparing the energy barriers of different possible pathways. acs.org Such computational explorations are vital for designing new synthetic routes and understanding complex reaction mechanisms involving pyridazine derivatives. mdpi.com

Advanced Applications in Materials Science and Organic Synthesis

Optoelectronic Materials

The electron-deficient nature of the pyridazine (B1198779) ring, a consequence of the electronegativity of its two adjacent nitrogen atoms, makes its derivatives promising candidates for various optoelectronic applications. This intrinsic property facilitates the development of materials with tailored electronic and photophysical characteristics.

Development of Pyridazine-Based Semiconductors

Pyridazine derivatives are recognized as organic heterocyclic aromatic semiconductors. acs.org Their planar structure and the presence of nitrogen atoms contribute to their semiconducting properties, which are crucial for applications in electronics. The stability and chemical versatility of the pyridazine core allow for the synthesis of 5,6-fused ring pyridazines, which serve as critical organic building blocks for advanced organometallic semiconductor technologies. acs.org The inherent stability and adaptability of pyridazine compounds make them a desirable foundation for these materials. acs.org While direct studies on Dimethyl Pyridazine-3,6-dicarboxylate as a standalone semiconductor are limited, its structure provides a key framework. The electron-withdrawing ester groups further enhance the electron-deficient character of the pyridazine ring, a desirable trait for n-type semiconductor materials. Theoretical studies on related pyridazine-based donor-π-acceptor (D-π-A) dyes show that the HOMO and LUMO energy levels can be tuned, which is essential for applications in devices like dye-sensitized solar cells (DSSCs). rsc.org

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for technologies involving the manipulation of light, such as frequency conversion and optical switching. The NLO properties of organic molecules are often associated with push-pull systems, where electron-donating and electron-withdrawing groups are connected by a π-conjugated system. While extensive research has been conducted on the NLO properties of pyrazine isomers, direct investigation into pyridazine-based systems, including this compound, is less common. orgsyn.orgorganic-chemistry.orgresearchgate.net

However, the principles governing NLO activity in pyrazine derivatives offer insights into the potential of pyridazines. Studies on Λ-shaped and X-shaped pyrazine derivatives demonstrate that the arrangement of donor and acceptor groups around the diazine core significantly influences the second-order NLO response. orgsyn.orgorganic-chemistry.orgresearchgate.net Given that the pyridazine ring is more polar and electron-accepting than pyridine (B92270), it serves as a strong acceptor unit. researchgate.net By functionalizing the pyridazine core of this compound with suitable electron-donating groups, it is theoretically possible to create chromophores with significant NLO properties. The dicarboxylate groups offer convenient handles for synthetic modification to introduce such donor moieties, making this an area ripe for future investigation.

Components for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The electron-accepting and polar nature of the pyridazine core makes it a beneficial component in the design of materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Pyridazine derivatives have been successfully incorporated as host materials and as components of emitters, particularly for Thermally Activated Delayed Fluorescence (TADF). researchgate.netacs.org

In TADF emitters, a small energy gap between the singlet and triplet excited states (ΔEST) is crucial. The combination of an electron-accepting pyridazine moiety with electron-donating groups can achieve this. For instance, pyridazine derivatives combined with a phenoxazine (B87303) donor have resulted in TADF emitters with a photoluminescence quantum efficiency of 10.9% and a small ΔEST of 86 meV. researchgate.net OLEDs fabricated with this emitter achieved an external quantum efficiency (EQE) of over 5.8%. researchgate.net

Furthermore, symmetric tetradentate Platinum(II) complexes incorporating rigid pyridazine ligands have been developed as highly efficient orange-emitting phosphors for OLEDs. rsc.org These complexes exhibit excellent thermal stability and high photoluminescence quantum yields (PLQYs) exceeding 88%. rsc.org Solution-processed OLEDs using these emitters have demonstrated high efficiency and brightness, with one device reaching a maximum EQE of 16.94% and a brightness of 54,918 cd/m². rsc.org

| Pyridazine Derivative Type | Role in OLED | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Phenoxazine-Pyridazine | TADF Emitter | External Quantum Efficiency (EQE) | >5.8% | researchgate.net |

| Pt(II) Complex (Pt-DPM) | Phosphorescent Emitter | External Quantum Efficiency (EQE) | 9.67% | rsc.org |

| Pt(II) Complex (Pt-DPT) | Phosphorescent Emitter | External Quantum Efficiency (EQE) | 16.94% | rsc.org |

| Pt(II) Complex (Pt-DPT) | Phosphorescent Emitter | Maximum Brightness | 54,918 cd/m² | rsc.org |

Ligands for Catalysis

The two adjacent nitrogen atoms in the pyridazine ring provide an excellent bidentate chelation site for metal ions, making pyridazine derivatives valuable ligands in coordination chemistry and catalysis. researchgate.net this compound can serve as a precursor for more complex, functionalized ligands. The ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups to modulate the electronic properties and coordination behavior of the resulting ligand.

Pyridazinyl ligands have been synthesized to create multimetallic complexes. rsc.org For example, ligands linking multiple bis-(2-pyridyl)pyridazine units have been prepared and used to form complexes with copper(I) and cadmium(II) ions. rsc.org The synthesis of these complex ligands often employs an inverse electron demand Diels-Alder reaction, the same reaction type that can be used to form the core this compound structure. researchgate.netrsc.org This highlights the role of the pyridazine framework as a foundational element in designing sophisticated ligand architectures for catalytic applications.

Building Blocks in Complex Organic Synthesis

This compound is a highly useful intermediate in organic synthesis due to its predictable reactivity and the presence of multiple functional groups that allow for further elaboration.

Precursors for the Synthesis of Diverse Heterocyclic Compounds (e.g., Pyrroles, other Pyridazine derivatives)

One of the most powerful applications of this compound's structural motif is in the synthesis of other heterocyclic systems. The formation of the pyridazine-3,6-dicarboxylate core itself is a key example of the utility of the inverse electron demand Diels-Alder reaction. acs.orgorgsyn.org In this reaction, an electron-deficient diene, such as Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, reacts with an alkene (the dienophile) to form a dihydropyridazine (B8628806) intermediate, which then aromatizes to the pyridazine product. orgsyn.orgquora.com This method allows for the introduction of a wide variety of substituents onto the pyridazine ring depending on the dienophile used. organic-chemistry.org

Crucially, the resulting this compound derivatives can undergo a subsequent reductive ring contraction to yield substituted pyrroles. orgsyn.org This transformation is typically effected by reagents such as zinc in acetic acid. orgsyn.org This two-step sequence—Diels-Alder reaction followed by reductive ring contraction—provides a versatile and powerful route for synthesizing highly functionalized dimethyl pyrrole-2,5-dicarboxylates from simple alkene precursors. orgsyn.org This methodology is valuable in the synthesis of natural products and other complex molecular targets. researchgate.net

| Reaction Step | Precursor/Intermediate | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1 | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate + Alkene | Inverse Electron Demand Diels-Alder | Substituted this compound | orgsyn.org |

| 2 | Substituted this compound | Reductive Ring Contraction (e.g., Zn/AcOH) | Substituted Dimethyl Pyrrole-2,5-dicarboxylate | orgsyn.org |

Role in Multi-Component Reactions and Cascade Transformations

This compound serves as a valuable building block in organic synthesis, particularly in reactions that construct complex molecular architectures efficiently. Its reactivity is centered around the electron-deficient pyridazine ring, making it a suitable component in various cycloaddition and condensation reactions.

Multi-Component Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net While direct examples involving this compound in complex MCRs are specialized, its structural motif is often the target of such reactions. For instance, related heterocyclic systems are synthesized through MCRs involving reagents like dialkyl acetylenedicarboxylates (such as DMAD) and various nitrogen-containing species. nih.govmdpi.com The synthesis of substituted pyridazine systems often relies on a cascade of reactions, where an initial cycloaddition is followed by subsequent transformations.

Cascade Transformations: Cascade reactions, or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. The pyridazine framework, often synthesized from precursors like dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, is a key player in these sequences. orgsyn.orgresearchgate.net A common cascade involves an inverse-electron-demand Diels-Alder reaction between an electron-deficient tetrazine and a dienophile to form a dihydropyridazine intermediate. orgsyn.orgquora.com This intermediate can then spontaneously lose a molecule of nitrogen (a retro-Diels-Alder reaction) to yield the stable pyridazine ring. quora.com This tetrazine → 1,2-diazine → pyrrole (B145914) sequence is a well-established cascade for generating diverse heterocyclic structures. researchgate.net For example, the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with enamines can lead to the formation of substituted dimethyl pyridazine-3,6-dicarboxylates. clockss.org

The functionalization of the pyridazine ring itself can initiate further cascade processes. The ester groups at the 3 and 6 positions can be hydrolyzed to the corresponding dicarboxylic acid, which then acts as a versatile ligand or can be converted to other functional groups, enabling further synthetic elaborations.

| Reaction Type | Precursors | Key Intermediate | Product | Ref. |

| Inverse-Electron-Demand Diels-Alder | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, Alkynes/Enol Ethers | Dihydropyridazine | This compound derivatives | orgsyn.orgclockss.org |

| Cascade Synthesis of Fused Systems | 1,2-diamino-4-phenylimidazole, Dimethyl acetylenedicarboxylate (DMAD) | Zwitterionic adduct | Imidazo[1,5-b]pyridazine derivatives | nih.gov |

Supramolecular Materials and Self-Assembly

The pyridazine-3,6-dicarboxylate ligand, readily obtained from the hydrolysis of this compound, is a highly effective building block for constructing ordered supramolecular structures. Its rigid, planar geometry and the presence of both nitrogen and oxygen donor atoms allow it to coordinate with metal ions in well-defined ways, leading to the self-assembly of complex architectures.

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials formed by linking metal ions or clusters with organic ligands. The pyridazine-3,6-dicarboxylate ligand has been extensively used in the synthesis of novel MOFs due to its ability to act as a versatile linker. nih.govecnu.edu.cn

The ligand can coordinate to metal centers through its two nitrogen atoms on the pyridazine ring and the oxygen atoms of the two carboxylate groups. This multi-dentate coordination capability allows it to bridge multiple metal centers, facilitating the formation of one-, two-, or three-dimensional networks. ecnu.edu.cnrsc.org For instance, lanthanide-based MOFs have been synthesized using pyridazine-3,6-dicarboxylic acid as the primary linker, resulting in structures with high thermal stability. nih.gov In one example, cadmium(II) ions are linked by the pyridazine-3,6-dicarboxylate ligand to create one-dimensional helical chains, which are then assembled into a three-dimensional structure through hydrogen bonding. ecnu.edu.cn

The specific structure of the resulting MOF can be influenced by the choice of the metal ion, reaction conditions, and the use of auxiliary ligands or templates. rsc.orgnih.gov The resulting frameworks often possess porous structures, making them candidates for applications in gas storage and separation. nih.gov

| MOF System | Metal Ion | Ligand | Resulting Structure | Key Feature |

| [Ln2(Pym-3,6-dca)(O2-)(H2O)] | Tb(III), Dy(III) | Pyridazine-3,6-dicarboxylate | 3D Framework | High thermal stability, photoluminescence |

| [Cd2(pzdc)2(H2O)4] | Cd(II) | Pyridazine-3,6-dicarboxylate (pzdc) | 1D Helical Chains forming a 3D architecture | Hydrogen-bonded 3D network |

Dynamic materials are solids that can respond to external stimuli—such as light, heat, or the presence of guest molecules—by changing their structure or properties. The construction of coordination polymers with pyridazine-3,6-dicarboxylate can lead to such dynamic systems.

Chemical Sensing and Molecular Recognition Studies

MOFs built with pyridazine-3,6-dicarboxylic acid and luminescent metal ions, such as terbium(III), can function as highly sensitive chemical sensors. nih.gov The inherent photoluminescence of the lanthanide metal center in these MOFs can be "turned off" or quenched in the presence of specific molecules. This quenching mechanism often occurs through resonance energy transfer or competitive absorption of light between the MOF and the analyte. nih.gov

For example, a Tb(III)-MOF incorporating the pyridazine-3,6-dicarboxylate linker has demonstrated the ability to detect o-nitrobenzoic acid and riboflavin in aqueous solutions with high sensitivity. nih.gov The porous and stable nature of the MOF allows the analyte to diffuse into the framework and interact with the sensing sites. This application highlights the role of the pyridazine-based ligand in creating functional materials for environmental monitoring and biomedical sensing. nih.gov The ability of the pyridazine ring to participate in molecular recognition through hydrogen bonding and π-π stacking is a key aspect of its utility in designing chemosensors. researchgate.net

| Sensor System | Analyte Detected | Detection Method | Mechanism |

| Tb-MOF with Pyridazine-3,6-dicarboxylate | o-Nitrobenzoic acid | Fluorescence Quenching ("Turn-off") | Resonance energy transfer and photocompetitive absorption |

| Tb-MOF with Pyridazine-3,6-dicarboxylate | Riboflavin | Fluorescence Quenching ("Turn-off") | Resonance energy transfer and photocompetitive absorption |

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes for Pyridazine-3,6-dicarboxylate Esters

While several synthetic routes to pyridazine-3,6-dicarboxylate esters exist, many rely on multi-step processes, harsh reaction conditions, or costly metal catalysts. acs.org A significant future direction lies in developing more efficient, economical, and environmentally friendly synthetic methodologies.

Future research should focus on:

Green Chemistry Approaches: Exploring synthetic pathways that utilize renewable starting materials, employ safer solvents, and minimize waste generation is crucial. This includes developing one-pot reactions that reduce the number of purification steps. researchgate.nettandfonline.com For instance, metal-free protocols, such as aza-Diels-Alder reactions using 1,2,3-triazines, offer a sustainable and cost-effective alternative to traditional metal-catalyzed methods. organic-chemistry.org

Catalysis Innovation: Investigating novel catalytic systems, including biocatalysis (enzyme-mediated synthesis) and photocatalysis, could lead to milder reaction conditions and higher selectivity. The development of reusable catalysts would also enhance the sustainability of the synthesis.

Flow Chemistry: Implementing continuous flow processes for the synthesis of pyridazine-3,6-dicarboxylate esters could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for large-scale production.

Atom Economy: Refining existing methods, such as the inverse-electron-demand Diels–Alder (iEDDA) reaction, to maximize the incorporation of all atoms from the reactants into the final product is a key goal for sustainable synthesis. researchgate.netrsc.org

| Synthetic Strategy | Potential Advantages | Research Focus |

| Metal-Free Cycloadditions | Cost-effective, avoids toxic metal waste. | Expanding substrate scope and improving regioselectivity. organic-chemistry.org |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Identifying or engineering enzymes for pyridazine (B1198779) ring formation. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimizing reactor design and reaction conditions for continuous production. |

| Photocatalysis | Use of light as a renewable energy source. | Developing efficient photocatalysts for key reaction steps. |

Expansion of Coordination Chemistry to Include Lanthanides and Actinides for Novel Functional Materials